molecular formula C12H16ClNO4 B1422902 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide CAS No. 1306606-37-0

2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide

Cat. No. B1422902
CAS RN: 1306606-37-0
M. Wt: 273.71 g/mol
InChI Key: BGHMZXLYGGNVCA-UHFFFAOYSA-N
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Description

“2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide” is a chemical compound with the molecular formula C12H16ClNO4 . It has a molecular weight of 273.72 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClNO4/c1-16-8-4-10(17-2)9(11(5-8)18-3)7-14-12(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15) . This indicates the presence of a chloro group, an acetamide group, and a trimethoxyphenyl group in the molecule .


Physical And Chemical Properties Analysis

This compound is a powder with a storage temperature at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, it can undergo aromatic nucleophilic substitution reactions to form 2-anilinopyrimidines . These derivatives are significant due to their potential bioactivity, including fungicidal and pesticidal properties, and as kinase inhibitors with antiproliferative activity against cancer cell lines .

Crystallography and Structural Analysis

“2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide” can be used in crystallography to study molecular structures and interactions. The compound’s ability to form crystals in the monoclinic space group P2_1/n makes it suitable for X-ray crystallography, providing insights into intramolecular hydrogen bonding and intermolecular interactions .

Optical Property Investigation

This compound exhibits solvatochromic effects, meaning its optical properties change with the polarity of the solvent. This characteristic is valuable for studying the interactions between solutes and solvents, which is essential in fields like photochemistry and materials science .

Theoretical Chemistry Studies

The compound is used in theoretical investigations, such as Time-dependent Density Functional Theory (TD-DFT) calculations, to understand its electronic structure and reactivity. This helps in predicting its behavior in various chemical environments, which is beneficial for designing new compounds with desired properties .

Supramolecular Chemistry

Due to its structural features, the compound can participate in the formation of supramolecular networks through hydrogen bonding and other non-covalent interactions. This is important for the development of molecular recognition systems and self-assembling materials .

Solvent Polarity Studies

The compound’s solvatochromic behavior makes it an excellent probe for studying solvent polarity effects. It can be used to investigate the influence of solvent polarity on reaction mechanisms and rates, which is crucial for optimizing industrial chemical processes .

Safety and Hazards

This compound is classified with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It is believed that the compound may interact with its targets through a process of nucleophilic substitution or free radical bromination .

Biochemical Pathways

The biochemical pathways affected by 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide Based on its chemical structure, it is plausible that it may be involved in pathways related to aromatic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide Given its molecular weight of 27372 , it is likely to have good bioavailability.

Result of Action

The molecular and cellular effects of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide are currently under investigation. As more research is conducted, we will gain a better understanding of the compound’s effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

properties

IUPAC Name

2-chloro-N-[(2,4,6-trimethoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4/c1-16-8-4-10(17-2)9(11(5-8)18-3)7-14-12(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHMZXLYGGNVCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CNC(=O)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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